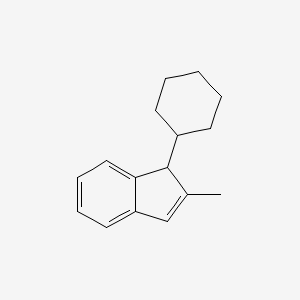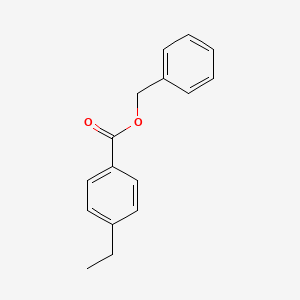![molecular formula C12H16O2 B12586594 (2R)-2-[3-(Benzyloxy)propyl]oxirane CAS No. 651057-23-7](/img/structure/B12586594.png)
(2R)-2-[3-(Benzyloxy)propyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[3-(Benzyloxy)propyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This compound is notable for its chiral center, which gives it specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(Benzyloxy)propyl]oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the stereochemical integrity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3-(Benzyloxy)propyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of this compound.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nucleophile used but generally result in the formation of substituted alcohols or ethers.
Scientific Research Applications
(2R)-2-[3-(Benzyloxy)propyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(Benzyloxy)propyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. In biological systems, the compound can interact with enzymes that catalyze epoxide ring-opening, leading to the formation of biologically active intermediates .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(Benzyloxy)propyl]oxirane: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.
(2R)-2-[3-(Methoxy)propyl]oxirane: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-2-[3-(Phenoxy)propyl]oxirane: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
(2R)-2-[3-(Benzyloxy)propyl]oxirane is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties. The benzyloxy group can participate in additional reactions, such as hydrogenation and deprotection, providing further versatility in synthetic applications.
Properties
CAS No. |
651057-23-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2R)-2-(3-phenylmethoxypropyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
RXTUBUKGYMZYPJ-GFCCVEGCSA-N |
Isomeric SMILES |
C1[C@H](O1)CCCOCC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)CCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)

![3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL](/img/structure/B12586521.png)
![[(1S)-1-aminohexyl]phosphonic acid](/img/structure/B12586532.png)
![4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine](/img/structure/B12586533.png)
![N-[4-(3-chlorobut-2-enoxy)phenyl]acetamide](/img/structure/B12586540.png)


![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate](/img/structure/B12586576.png)
![4-Chloro-5-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12586580.png)

![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
